Methyl 2,3-dichloro-4-methylbenzoate
Overview
Description
Methyl 2,3-dichloro-4-methylbenzoate is an organic compound with the molecular formula C9H8Cl2O2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 4 is replaced by a methyl group. The carboxylic acid group is esterified with methanol to form the methyl ester. This compound is used in various chemical syntheses and has applications in different fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2,3-dichloro-4-methylbenzoate can be synthesized through the esterification of 2,3-dichloro-4-methylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the same esterification process but on a larger scale. The reaction mixture is heated under reflux, and the product is purified through distillation or recrystallization to achieve the desired purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Oxidation of the methyl group can lead to the formation of carboxylic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like water or ethanol.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products:
Substitution: Products include 2,3-dichloro-4-hydroxybenzoate, 2,3-dichloro-4-aminobenzoate, and 2,3-dichloro-4-methylthiobenzoate.
Reduction: Products include 2,3-dichloro-4-methylbenzyl alcohol and 2,3-dichloro-4-methylbenzylamine.
Oxidation: Products include 2,3-dichloro-4-carboxybenzoate.
Scientific Research Applications
Methyl 2,3-dichloro-4-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2,3-dichloro-4-methylbenzoate depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary depending on the specific enzyme or protein being studied.
Comparison with Similar Compounds
Methyl 2,3-dichloro-4-methylbenzoate can be compared with other similar compounds such as:
Methyl 2,4-dichlorobenzoate: This compound has chlorine atoms at positions 2 and 4 instead of 2 and 3. It exhibits different reactivity and applications due to the variation in chlorine substitution.
Methyl 3,4-dichlorobenzoate: This compound has chlorine atoms at positions 3 and 4. It also shows different chemical behavior and uses compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo.
Properties
IUPAC Name |
methyl 2,3-dichloro-4-methylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c1-5-3-4-6(9(12)13-2)8(11)7(5)10/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQQALOTUDZCCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)OC)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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